N-(4-fluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(4-fluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridine ring substituted with a fluorophenyl group, a methylbenzyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 4-fluoroaniline with 4-methylbenzyl chloride to form an intermediate, which is then cyclized with a suitable diketone to form the dihydropyridine ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or reduced forms of the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce amines or reduced pyridine derivatives
Scientific Research Applications
N-(4-fluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to alter signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
- N-(4-chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(4-bromophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
N-(4-fluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c1-14-4-6-15(7-5-14)13-23-12-2-3-18(20(23)25)19(24)22-17-10-8-16(21)9-11-17/h2-12H,13H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCICKQSTVWZJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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